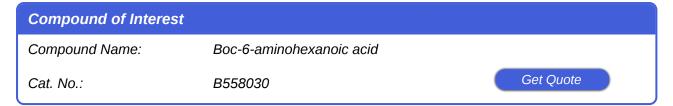


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Boc-6-Aminohexanoic Acid: A Versatile Linker in Chemical Biology

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Boc-6-aminohexanoic acid is a bifunctional molecule widely employed as a linker in the fields of chemical biology and drug development. Structurally, it is a derivative of 6-aminohexanoic acid (also known as ϵ -aminocaproic acid or Ahx) where the terminal amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This ω -amino acid possesses a hydrophobic and flexible aliphatic chain, which imparts unique and valuable properties when incorporated into larger biomolecules.[3][4][5]

The primary role of **Boc-6-aminohexanoic acid** is to act as a spacer or linker, covalently connecting two or more molecular entities.[3][4] Its defined length, flexibility, and chemical handles—a Boc-protected amine and a terminal carboxylic acid—make it a staple in complex molecular architectures. The Boc group provides a stable, acid-labile protecting group, essential for controlled, stepwise synthesis, particularly in solid-phase peptide synthesis (SPPS).[6][7] The terminal carboxylic acid, conversely, is readily available for coupling reactions, typically forming stable amide bonds with primary amines in the presence of activating agents.[1][8]

Its applications are diverse, ranging from its use in peptide synthesis to modify biological activity and stability, to its critical role in constructing sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs).[8][9][10][11][12][13]



Physicochemical and Structural Data

The fundamental properties of **Boc-6-aminohexanoic acid** are crucial for its application in synthesis and bioconjugation. These characteristics are summarized below.

| Property | Value | References |
|-------------------|--|--------------|
| IUPAC Name | 6-[(2-methylpropan-2- yl)oxycarbonylamino]hexanoic acid | [11][14][15] |
| Synonyms | 6-(Boc-amino)hexanoic acid, Boc-ε-aminocaproic acid, Boc- 6-Ahx-OH | [14][15] |
| CAS Number | 6404-29-1 | [12][14] |
| Molecular Formula | C11H21NO4 | [11][14] |
| Molecular Weight | 231.29 g/mol | [11][14] |
| Appearance | White to off-white powder/solid | [11] |
| Melting Point | 35-40 °C | [11][15][16] |
| Boiling Point | 166°C at 0.3 mmHg | [16] |
| Solubility | Soluble in chloroform and ethyl acetate; Slightly soluble in water | [1][16] |
| Storage | 2-8 °C or -20°C for long-term storage | [11][12][15] |

Core Applications as a Linker

The hydrophobic and flexible nature of the hexanoic acid chain is a key feature, allowing it to modulate the properties of the final conjugate, such as solubility, cell permeability, and steric hindrance between the linked moieties.[3][4][5]

Peptide Synthesis and Modification



In peptide chemistry, 6-aminohexanoic acid (Ahx) is used to introduce spacing and flexibility into peptide chains.[3][17] It can be incorporated using standard solid-phase peptide synthesis (SPPS) protocols.[17]

- Spacers: It serves as a spacer to separate two peptide fragments or to distance a label (like biotin or a fluorophore) from the main peptide sequence, which can reduce steric hindrance and improve the accessibility of the label for binding partners like streptavidin.[3]
- Conformational Control: The flexibility of the Ahx linker can facilitate desired conformations, such as in the synthesis of small-molecule models of β-turns.[3]
- Cyclic Peptides: It is used to cyclize peptides, which can improve their bioavailability and resistance to proteolysis.[3]

PROTACs (Proteolysis Targeting Chimeras)

Boc-6-aminohexanoic acid is a fundamental building block for PROTAC linkers.[8][9][10][11] [12][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9][13]

- Structure: The linker connects a ligand for the target protein to a ligand for an E3 ligase.[13]
- Function: The length, rigidity, and composition of the linker are critical for the formation of a
 stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Boc-6aminohexanoic acid provides a simple, flexible alkyl chain that can be easily extended or
 modified to optimize degradation potency.[13]
 - Fig 1. PROTAC mechanism utilizing a linker derived from **Boc-6-aminohexanoic acid**.

Antibody-Drug Conjugates (ADCs) and Bioconjugation

Linkers are a crucial component of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody.[19][20] While various linker chemistries are used, the principles of spacing and hydrophobicity modulation offered by alkyl chains like 6-aminohexanoic acid are relevant.

Payload Release: The linker must be stable in systemic circulation but allow for the release
of the cytotoxic payload inside the target tumor cell.[19]



- Physicochemical Properties: Hydrophobic payloads can lead to ADC aggregation. The linker's chemical nature can be tuned to mitigate this.[19]
- Labeling: The 6-aminohexanoic acid spacer is commonly used to attach biotin to proteins or peptides. The spacer extends the biotin moiety away from the biomolecule, improving its accessibility and binding to streptavidin, which is essential for many bioassays.[3]

Key Experimental Protocols

The utility of **Boc-6-aminohexanoic acid** hinges on two fundamental chemical transformations: the deprotection of the Boc group to reveal a primary amine, and the coupling of the carboxylic acid to another amine-containing molecule.

Protocol 1: Boc Group Deprotection

The Boc group is reliably removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).[8][21]

Materials:

- Boc-protected substrate (e.g., peptide-resin with a terminal **Boc-6-aminohexanoic acid**)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Scavengers (e.g., triisopropylsilane (TIPS), water, if acid-sensitive residues like Trp or Met are present)
- Diisopropylethylamine (DIPEA) for neutralization (for SPPS)
- Dimethylformamide (DMF) for washing (for SPPS)

Procedure (Solid-Phase Example):

 Resin Swelling: Swell the peptide-resin in DCM or DMF in a reaction vessel for 15-30 minutes.[22]



- Pre-wash: Drain the solvent and add a solution of 25-50% TFA in DCM to the resin. Agitate for 2-5 minutes and drain.[21][22]
- Deprotection: Add a fresh solution of 25-50% TFA in DCM (containing appropriate scavengers if needed). Agitate the mixture at room temperature for 20-30 minutes.[21][22]
- Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid.
 Typical wash cycles include DCM (3x), and DMF (3x).[22]
- Neutralization (for SPPS): Before the next coupling step, neutralize the resulting ammonium trifluoroacetate salt. Add a solution of 5-10% DIPEA in DMF and agitate for 5-10 minutes.
 Drain and wash the resin with DMF (3x) to remove excess base. The resin now has a free primary amine and is ready for the next coupling step.[22]

Protocol 2: Amide Bond Formation (Coupling Reaction)

The carboxylic acid of **Boc-6-aminohexanoic acid** can be coupled to a free primary amine using a variety of activating agents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and common choice, especially in SPPS.[8][23]

Materials:

- Boc-6-aminohexanoic acid
- Amine-containing substrate (e.g., deprotected peptide-resin)
- HATU or another coupling agent (e.g., HBTU, EDC/HOBt)
- Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
- Solvent: Anhydrous Dimethylformamide (DMF)

Procedure (Solid-Phase Example):

Prepare Amino Acid Solution: In a separate vial, dissolve Boc-6-aminohexanoic acid (2-4 equivalents relative to resin loading) and HATU (1.95-3.9 equivalents) in DMF.[22][24]

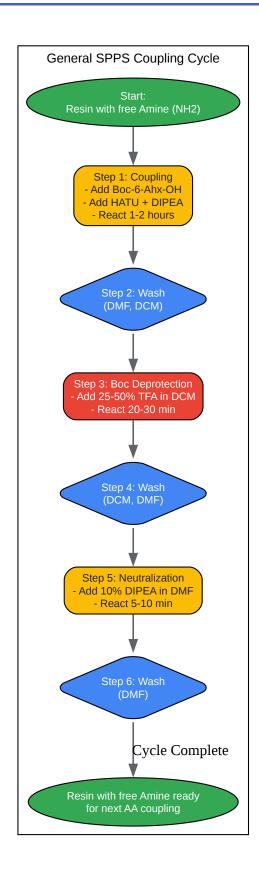
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- Activation: Add DIPEA (4-6 equivalents) to the amino acid solution. Allow the mixture to preactivate for 1-2 minutes at room temperature. The solution may change color.[22][24]
- Coupling: Add the activated amino acid solution to the reaction vessel containing the swollen, deprotected, and neutralized resin.
- Reaction: Agitate the mixture at room temperature for 1-2 hours.
- Monitoring: The completion of the reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test, which detects free primary amines. A negative test (beads remain colorless or yellow) indicates the reaction is complete.[24]
- Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[22]





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Fig 2. Workflow for incorporating **Boc-6-aminohexanoic acid** in Solid-Phase Peptide Synthesis.

Conclusion

Boc-6-aminohexanoic acid stands out as a versatile and indispensable tool in chemical biology and medicinal chemistry. Its simple, flexible, and hydrophobic aliphatic chain, combined with orthogonal protecting group chemistry, provides a reliable method for spacing and connecting diverse molecular entities.[3][4][8] From modulating peptide conformation to enabling the targeted degradation of proteins via PROTACs, this linker building block is fundamental to the design and synthesis of complex, biologically active molecules. The well-established protocols for its deprotection and coupling ensure its broad applicability and continued relevance in the development of novel therapeutics and research tools.

Fig 3. Conceptual diagram of Boc-6-aminohexanoic acid as a molecular linker.

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